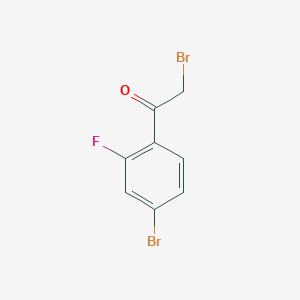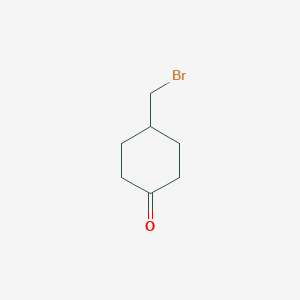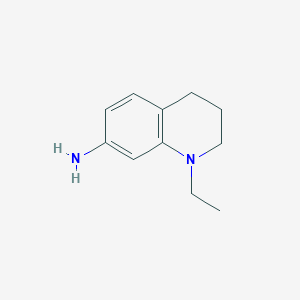
2-溴-1-(4-溴-2-氟苯基)乙酮
描述
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is a brominated and fluorinated ketone derivative. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the molecular structure, synthesis, and potential applications of halogenated ethanones, which can be extrapolated to understand the characteristics of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone.
Synthesis Analysis
The synthesis of halogenated ethanones typically involves halogenation reactions, where bromine or chlorine is introduced into the molecule. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which could be similar to the synthesis of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone . Additionally, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone from 1-(4-hydroxyphenyl)ethanone using bromine as the brominating reagent suggests a possible route for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of halogenated ethanones is characterized by the presence of a carbonyl group and halogen atoms, which influence the electronic properties of the molecule. Studies on similar compounds have used techniques like X-ray diffraction (XRD) to determine geometrical parameters . The presence of halogen atoms can lead to interesting electronic effects, such as hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
Halogenated ethanones can participate in various chemical reactions due to the reactivity of the carbonyl group and the presence of halogens. The carbonyl group can be a site for nucleophilic attack, while the halogens can be involved in substitution reactions. The reactivity of these groups has been highlighted in studies where the carbonyl group is identified as the most reactive part of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated ethanones are influenced by the substituents attached to the phenyl rings and the carbonyl group. The presence of halogens can affect the molecule's polarity, boiling point, and melting point. The molecular electrostatic potential (MEP) analysis shows that the negative charge is often localized over the carbonyl group, while the positive region is over the rings, indicating dipolar characteristics . The first hyperpolarizability calculations suggest potential applications in nonlinear optics .
科学研究应用
合成和化学反应
- 2-溴-1-(4-溴-2-氟苯基)乙酮已被用于在无溶剂条件下使用离子液体对烷基芳基酮进行选择性α-单溴化,突出了其在高效和区域选择性溴化反应中的作用(W. Ying, 2011)。
- 该化合物在各种中间体的合成中发挥关键作用,例如4-氟-α-(2-甲基-1-氧代丙基)-γ-氧代-N,β-二苯基-苯丁酰胺,这是药物合成中的重要中间体(Zhang Yi-fan, 2010)。
- 它还用于改进类似化合物的合成技术,表明其在优化化学合成过程中的重要性(Li Yu-feng, 2013)。
分子结构和分析
- 对类似于2-溴-1-(4-溴-2-氟苯基)乙酮的分子的研究,如1-(4-氟苯基)-2-(苯磺酰基)乙酮,可以提供有关它们的分子结构和潜在相互作用的见解,有助于理解它们的化学行为(H. Abdel‐Aziz等,2012)。
药物合成
- 该化合物在合成香豆素类似物和其他生物活性分子方面起着重要作用,表明其在药物研究中的实用性(C. Curti et al., 2007)。
作用机制
属性
IUPAC Name |
2-bromo-1-(4-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUJSBRWLHLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622610 | |
| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869569-77-7 | |
| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)


![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)



![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

